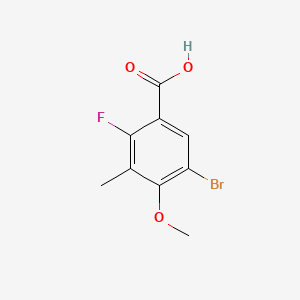

5-Bromo-2-fluoro-4-methoxy-3-methylbenzoic acid

CAS No.: 2484889-08-7

Cat. No.: VC11651680

Molecular Formula: C9H8BrFO3

Molecular Weight: 263.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2484889-08-7 |

|---|---|

| Molecular Formula | C9H8BrFO3 |

| Molecular Weight | 263.06 g/mol |

| IUPAC Name | 5-bromo-2-fluoro-4-methoxy-3-methylbenzoic acid |

| Standard InChI | InChI=1S/C9H8BrFO3/c1-4-7(11)5(9(12)13)3-6(10)8(4)14-2/h3H,1-2H3,(H,12,13) |

| Standard InChI Key | PXYXSJIJFMMDNP-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC(=C1OC)Br)C(=O)O)F |

| Canonical SMILES | CC1=C(C(=CC(=C1OC)Br)C(=O)O)F |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 5-bromo-2-fluoro-4-methoxy-3-methylbenzoic acid derives from the positions of substituents on the benzoic acid backbone. The carboxylic acid group (-COOH) occupies position 1, with substituents at positions 2 (fluoro), 3 (methyl), 4 (methoxy), and 5 (bromo). The molecular formula is CHBrFO, with a molecular weight of 275.06 g/mol.

Comparative Analysis with Analogues

Structurally related compounds include:

The addition of a methoxy group in the target compound increases its molecular weight by 42.03 g/mol compared to these analogues, while introducing steric and electronic effects that alter solubility and reactivity.

Synthesis Pathways

Theoretical Route Based on Diazotization and Substitution

A plausible synthesis route draws from methods used for methyl 4-bromo-2-cyano-5-fluorobenzoate . Starting with a suitably substituted aniline derivative (e.g., 3-methyl-4-methoxy-2-fluoroaniline), diazotization with sodium nitrite in acidic media could generate a diazonium salt. Subsequent Sandmeyer reaction with cuprous bromide would introduce the bromo group at position 5. Finally, hydrolysis of the methyl ester (if present) would yield the carboxylic acid.

Key reaction steps:

Challenges in Synthesis

The methoxy group at position 4 may complicate regioselective bromination, necessitating protective group strategies. Additionally, steric hindrance from the methyl group at position 3 could slow reaction kinetics, requiring optimized temperatures (0–5°C) and extended reaction times .

Predicted Physicochemical Properties

Solubility and Partition Coefficients

The presence of polar groups (-COOH, -OCH) suggests moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. The calculated logP (octanol-water partition coefficient) is estimated at 2.8–3.2, similar to 5-bromo-4-fluoro-2-methylbenzoic acid (logP = 3.26) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume